2-Fluoro-5-isopropoxybenzoic acid
Description
2-Fluoro-5-isopropoxybenzoic acid is a halogenated benzoic acid derivative featuring a fluorine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position of the aromatic ring. This compound serves as a specialized intermediate in pharmaceutical and agrochemical research, though its commercial availability has been discontinued, as noted in supplier catalogs . Its molecular formula is inferred as C₁₀H₁₁FO₃, with a molecular weight approximating 198.19 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
2-fluoro-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLGWBJJOJKWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-isopropoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Fluorination: Introduction of the fluorine atom at the 2-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom and isopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
2-Fluoro-5-isopropoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
*Inferred based on structural analogs.
- Halogen vs.
- Electronic Effects : The electron-withdrawing fluorine and ether groups influence the acidity of the carboxylic acid (pKa ~2.5–3.5), whereas hydroxyl or aldehyde substituents increase solubility in polar solvents .
Biological Activity
2-Fluoro-5-isopropoxybenzoic acid, with the CAS Number 219939-05-6, is a benzoic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and relevant case studies that highlight its biological significance.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the introduction of a fluorine atom at the ortho position of the benzoic acid ring and an isopropoxy group at the para position. The compound's molecular structure can be represented as follows:
- Molecular Formula : C12H13O3F
- Molecular Weight : 224.23 g/mol
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities, particularly in the context of central nervous system (CNS) disorders and inflammation.
1. S1P Receptor Agonism
A study highlighted the role of sphingosine-1-phosphate (S1P) receptors in CNS functions. The compound has been evaluated for its ability to act as an agonist for S1P receptors, particularly S1P5, which is involved in myelination processes. Agonism of this receptor may provide therapeutic benefits for demyelinating diseases such as Multiple Sclerosis (MS) by promoting oligodendrocyte survival and function .
2. Inhibition of DYRK1A/B Kinases
Recent findings suggest that fluorinated derivatives similar to this compound can inhibit DYRK1A/B kinases, which play a critical role in neuroinflammation and neuronal survival. Inhibition of these kinases may tilt the balance towards regulatory T cell differentiation, reducing inflammatory responses in neurodegenerative conditions .
Case Study 1: CNS Applications
In a pilot study using rodent models, compounds structurally related to this compound demonstrated significant uptake in brain tissues when administered via PET imaging techniques. The results indicated effective blood-brain barrier penetration, suggesting potential applications in treating CNS disorders .
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that compounds similar to this compound exhibit anti-inflammatory properties by modulating cytokine production and inhibiting pathways associated with neuroinflammation. This suggests a promising avenue for therapeutic interventions in conditions characterized by chronic inflammation .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
